tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzyloxy group, a pyridin-2-yl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyl group on the piperazine ring.
Attachment of the Pyridin-2-yl Group: This step involves the use of pyridine derivatives in a coupling reaction, often facilitated by catalysts such as palladium.
Formation of the tert-Butyl Ester: The final step involves esterification, where the carboxylic acid group on the piperazine ring reacts with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(5-(benzylcarbamoyl)pyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate
- tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(4-(benzyloxy)-4-oxo-3-(pyridin-2-yl)butanoyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C25H31N3O5 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-oxo-4-phenylmethoxy-3-pyridin-2-ylbutanoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C25H31N3O5/c1-25(2,3)33-24(31)28-15-13-27(14-16-28)22(29)17-20(21-11-7-8-12-26-21)23(30)32-18-19-9-5-4-6-10-19/h4-12,20H,13-18H2,1-3H3 |
InChI Key |
WUQYUIZPWFFXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC(C2=CC=CC=N2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.